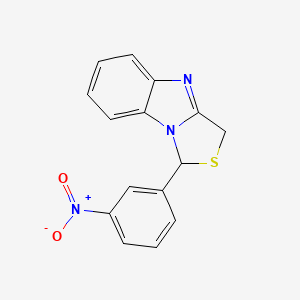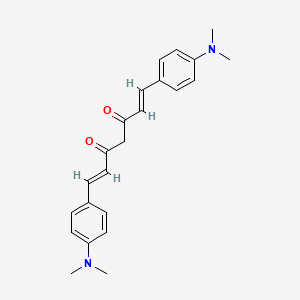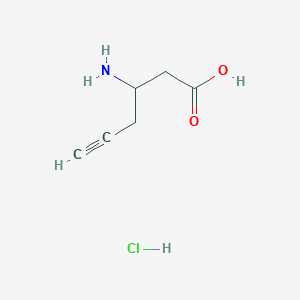
3-(2-Methoxy-5-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid: This method involves the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid using sodium borohydride in tetrahydrofuran at room temperature.
Addition of Ethylene Oxide: Another method involves the addition of ethylene oxide to (2-methoxy-5-methylphenyl)phenylmethane in the presence of n-butyllithium in tetrahydrofuran at low temperatures.
Industrial Production Methods
Industrial production methods for 3-(2-Methoxy-5-methylphenyl)propan-1-ol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-(2-Methoxy-5-methylphenyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)propan-1-ol: Lacks the methyl group on the phenyl ring.
3-(2-Methylphenyl)propan-1-ol: Lacks the methoxy group on the phenyl ring.
3-Phenylpropan-1-ol: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
The combination of these functional groups provides distinct chemical properties that differentiate it from similar compounds .
Propiedades
Número CAS |
33538-80-6 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
Clave InChI |
JNFWUMGRYVORSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


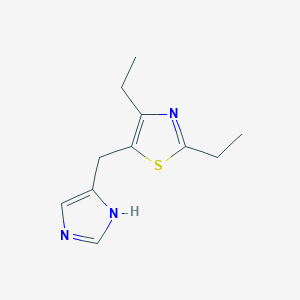
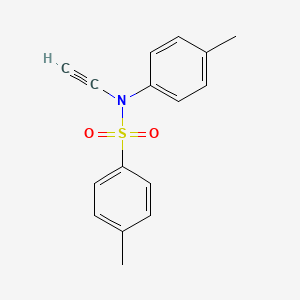
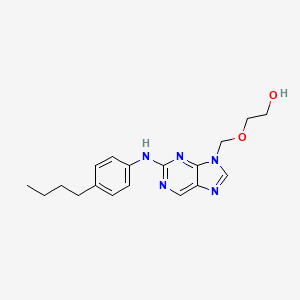

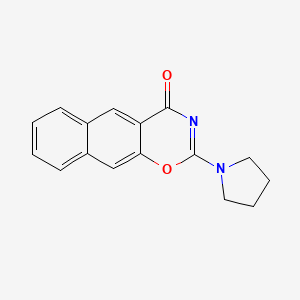
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
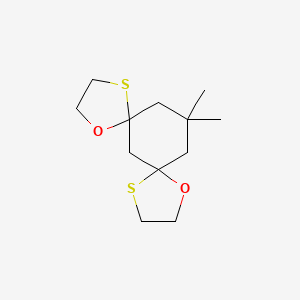
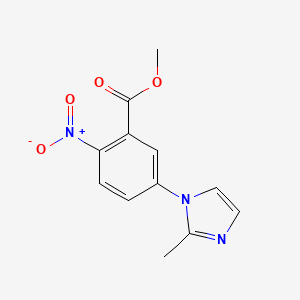
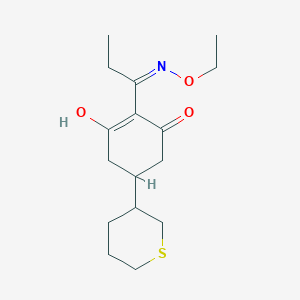
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
![N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide](/img/structure/B12814025.png)
